3,7,16-Trihydroxystigmast-5-ene

Lipophilicity Physicochemical Properties In Silico ADME

Standard phytosterols' high lipophilicity often limits solubility and confounds membrane interaction assays. 3,7,16-Trihydroxystigmast-5-ene (CAS 289056-24-2), isolated from Walsura robusta, features three hydroxyl groups (3β,7α,16β) that reduce XLogP3 to 6.9 (vs. >8.6 for common sterols) and increase TPSA to 60.7 Ų. This distinct polarity profile enables researchers to isolate sterol hydrophilicity effects while maintaining the core stigmastane scaffold. It serves as a defined starting point for selective semi-synthetic modifications at C-3, C-7, or C-16, and as a validated analytical standard for phytochemical fingerprinting. Supplied at ≥98% HPLC purity with full Certificate of Analysis, ensuring batch-to-batch reproducibility for systematic SAR studies and botanical authentication workflows.

Molecular Formula C29H50O3
Molecular Weight 446.7 g/mol
Cat. No. B15285619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7,16-Trihydroxystigmast-5-ene
Molecular FormulaC29H50O3
Molecular Weight446.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C
InChIInChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3
InChIKeyGSNYNPKRIFCZGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7,16-Trihydroxystigmast-5-ene Overview


3,7,16-Trihydroxystigmast-5-ene (CAS 289056-24-2) is a polyhydroxylated stigmastane-type sterol with the molecular formula C₂₉H₅₀O₃ and a molecular weight of 446.7 g/mol [1]. It is a naturally occurring secondary metabolite isolated from the herbs of Walsura robusta and other plant sources [2]. The compound is characterized by a stigmast-5-ene skeleton with three secondary alcohol groups located at positions 3, 7, and 16 of the steroidal framework [3].

Polyhydroxylated 3β,7α,16β stigmastane scaffold
Higher polarity and lower lipophilicity than common phytosterols
Enables hydrogen-bonding and membrane-partitioning studies

3,7,16-Trihydroxystigmast-5-ene vs. Common Phytosterols


Standard phytosterols like stigmasterol and β-sitosterol possess a single hydroxyl group at C-3, resulting in low polarity and high lipophilicity. The presence of three hydroxyl groups in 3,7,16-Trihydroxystigmast-5-ene fundamentally alters its physicochemical profile, including a significant increase in polar surface area and a reduction in calculated lipophilicity (XLogP3) [1]. These differences preclude its direct substitution for simpler sterols in assays where solubility, membrane partitioning, or specific hydrogen-bonding interactions are critical experimental variables.

Higher TPSA and lower XLogP3 vs. stigmasterol may shift membrane partitioning
Tripling of H-bond donor count may alter binding kinetics and bioavailability profiles
C-16 hydroxylation pattern is absent in common sterol analogs, limiting direct substitution

Differentiating Evidence vs. Phytosterols


Reduced Lipophilicity vs. Phytosterols

3,7,16-Trihydroxystigmast-5-ene exhibits a calculated XLogP3-AA value of 6.9, which is substantially lower than the values for common monohydroxylated phytosterols stigmasterol (8.6) and β-sitosterol (9.3) [1]. This difference of 1.7 and 2.4 log units, respectively, indicates a more than 50-fold and 250-fold reduction in predicted partition coefficient for the trihydroxylated analog, translating to altered membrane permeability and solubility characteristics in biological systems.

Reduced Lipophilicity
Reported
XLogP3 6.9 vs. stigmasterol 8.6, β-sitosterol 9.3
Supports membrane-partitioning assay design context
Δ = −1.7 to −2.4 log units; computed property to verify experimentally
Lipophilicity Physicochemical Properties In Silico ADME

Increased TPSA vs. Phytosterols

The topological polar surface area (TPSA) of 3,7,16-Trihydroxystigmast-5-ene is 60.7 Ų, which is approximately three times greater than the 20.2 Ų TPSA of both stigmasterol and β-sitosterol [1]. This 40.5 Ų increase in TPSA is a direct consequence of the two additional hydroxyl groups at C-7 and C-16, and it has significant implications for molecular interactions, such as passive membrane diffusion and hydrogen-bonding capacity.

Increased TPSA
Reported
60.7 Ų vs. 20.2 Ų (stigmasterol & β-sitosterol)
Supports permeability profiling context
Δ = +40.5 Ų; computed value; verify impact on cell entry
Polar Surface Area Drug-likeness Membrane Permeability

Increased Hydrogen Bond Donors vs. Sterols

The target compound possesses three hydrogen bond donor sites, in contrast to the single donor site found in stigmasterol and β-sitosterol [1]. This tripling of hydrogen bond donor capacity fundamentally alters the compound's potential for specific intermolecular interactions, which is a critical parameter in structure-activity relationship (SAR) studies and molecular docking experiments.

Triple H-Bond Donors
Reported
3 donors vs. 1 donor (stigmasterol & β-sitosterol)
Supports hydrogen-bonding interaction studies
Δ = +2 HBD; critical for docking and SAR experiments
Hydrogen Bonding Molecular Recognition Receptor Binding

Unique C-16 Hydroxylation Pattern

While 7α-hydroxylated sterols are relatively common in plants, the combination of a 16β-hydroxyl group with a 7α-hydroxyl group on a stigmast-5-ene skeleton is a defining and relatively rare structural feature of 3,7,16-Trihydroxystigmast-5-ene [1]. This specific hydroxylation pattern differentiates it from analogs like stigmast-5-ene-3β,7α-diol (which lacks the C-16 hydroxyl) and other trihydroxy sterols with hydroxyl groups at different positions (e.g., stigmast-3β,5α,6β-triol).

C-16 Hydroxylation
Class-level
3β,7α,16β-trihydroxy vs. common di- and trihydroxy sterol analogs
Supports chemotaxonomic and scaffold study context
Absence of 16β-OH in most phytosterols; source review required
Chemotaxonomy Structural Elucidation Natural Product Chemistry

3,7,16-Trihydroxystigmast-5-ene Applications


Hydrophilic Control for Membrane Partitioning Studies

Given its significantly lower lipophilicity (XLogP3 6.9 vs. 8.6-9.3 for common sterols) and higher TPSA (60.7 Ų vs. 20.2 Ų), 3,7,16-Trihydroxystigmast-5-ene is an ideal comparator compound for experiments investigating the role of sterol polarity in membrane interactions, lipid raft formation, or cellular uptake [1]. Its distinct physicochemical profile allows researchers to isolate the effects of sterol hydrophilicity while maintaining a similar core scaffold.

SAR Scaffold for Polyhydroxylated Sterols

The unique 3β,7α,16β-trihydroxy substitution pattern provides a defined starting point for semi-synthetic modifications, such as selective acylation or oxidation, at the C-3, C-7, or C-16 positions [1]. This compound enables systematic SAR studies to map the contribution of each hydroxyl group to a given biological activity, which is not possible with mono- or di-hydroxylated analogs.

Reference Standard for Chemotaxonomic Profiling

As a characteristic metabolite of Walsura robusta and related plants, 3,7,16-Trihydroxystigmast-5-ene serves as a valuable analytical standard for phytochemical fingerprinting, quality control of herbal materials, and botanical authentication studies [2]. Its specific retention time and spectral signature (MS, NMR) can be used to confirm the presence of this chemotype in extracts or fractions.

Tool for Hydrogen-Bonding Assays

With three hydrogen bond donors compared to one in most phytosterols, this compound can be employed in assays where sterol-protein interactions are hypothesized to involve multiple hydrogen bonds, such as in studies of sterol-binding proteins, nuclear receptors, or enzymes involved in sterol metabolism [1].

Application
Selection Property
Validation Focus
Membrane partitioning studies
Hydrophilicity profile
Membrane-partitioning endpoints
Sterol SAR scaffold
Regioselective 3β,7α,16β trihydroxy pattern
Derivatization and SAR mapping
Chemotaxonomic profiling
Distinct hydroxylation fingerprint
Phytochemical metabolite fingerprinting
Hydrogen-bonding interaction assays
Three H-bond donor sites
Binding-mode characterization

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